molecular formula C18H24N8O B12192385 N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12192385
M. Wt: 368.4 g/mol
InChI Key: PRWNBJFQHZBONH-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that features a unique structure combining imidazole, triazolopyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and triazolopyridazine rings, followed by their coupling with the piperidine moiety. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Triazolopyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Coupling Reactions: The imidazole and triazolopyridazine intermediates are then coupled with a piperidine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and triazolopyridazine rings can be oxidized under strong oxidizing conditions, leading to the formation of N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), which may reduce the amide bond to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on biological systems, including its binding affinity to receptors and enzymes.

    Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of imidazole, triazolopyridazine, and piperidine in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H24N8O

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H24N8O/c1-14-21-22-16-5-6-17(23-26(14)16)25-10-2-4-15(12-25)18(27)20-7-3-9-24-11-8-19-13-24/h5-6,8,11,13,15H,2-4,7,9-10,12H2,1H3,(H,20,27)

InChI Key

PRWNBJFQHZBONH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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